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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 21

Cat. No.: B12375287 Get Quote

This guide provides a comparative analysis of the pharmacokinetic profiles of three novel

carbonic anhydrase (CA) inhibitors: SLC-0111, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-

benzenesulfonamide (ODASA), and Indisulam (E7070). The information is intended for

researchers, scientists, and drug development professionals interested in the evolving

landscape of CA-targeted therapies.

Data Presentation: A Side-by-Side Comparison
The following table summarizes the key pharmacokinetic parameters for the three novel CA

inhibitors, based on data from clinical and preclinical studies.
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Parameter
SLC-0111 (Human)
[1][2]

4-(5-methyl-1,3,4-
oxadiazole-2-yl)-
benzenesulfonamid
e (ODASA) (Rat)[3]
[4][5][6][7]

Indisulam (E7070)
(Human)[8][9][10]
[11][12]

Dose
500 mg, 1000 mg,

2000 mg (oral, daily)

1.6 mg/kg (ocular

instillation), 1.6 mg/kg

(intraperitoneal)

350, 500, 600, 700,

800, 1000 mg/m² (1-

hour IV infusion)

Cmax
Similar at 1000 mg

and 2000 mg doses

349.85 ± 62.50 ng/mL

(ocular), 10326 ± 532

ng/mL (intraperitoneal)

Dose-dependent

AUC(0-24)

Generally dose-

proportional, similar at

1000 mg and 2000 mg

doses

Not Reported

Increases

disproportionately at

doses > 400 mg/m²

Tmax
Similar after single

and repeated dosing
Not Reported Not Reported

T1/2
Similar after single

and repeated dosing
46.4 ± 3.8 h (ocular) Not Reported

Clearance Not Reported Not Reported

Concentration-

dependent: 0.5 L/h at

high concentrations

(10-200 mg/L) to 5.5

L/h at low

concentrations (0.01-

0.1 mg/L)

Key Observation

Exposure was

generally dose-

proportional, with

similar levels at 1000

mg and 2000 mg.[1][2]

High concentration

observed in whole

blood after ocular

instillation.[4]

Exhibits non-linear

pharmacokinetics.[10]

[11]
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Experimental Protocols: A Look at the
Methodologies
SLC-0111 Pharmacokinetic Analysis
The pharmacokinetic analysis of SLC-0111 was conducted during a first-in-human, Phase 1,

open-label, dose-escalation study in patients with advanced solid tumors.[1]

Study Design: A 3+3 dose-escalation design was used, with cohorts receiving 500 mg, 1000

mg, or 2000 mg of SLC-0111 orally once daily.[1]

Sample Collection: Plasma samples were collected to assess concentrations of single and

repeated doses of SLC-0111.[1]

Data Analysis: Pharmacokinetic parameters were determined from plasma concentration-

time data using noncompartmental methods. A power-law model was used to examine the

dose proportionality of Cmax and AUC(0-24).[2]

4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide
(ODASA) Pharmacokinetic Study
The pharmacokinetic parameters of ODASA were evaluated in a preclinical study using Wistar

rats.[3][4][5][6][7]

Study Design: Two groups of rats received a 1.6 mg/kg dose of ODASA, one via instillation

of a 1% ocular suspension and the other via intraperitoneal injection.[3][5]

Sample Collection: Blood samples were collected at multiple time points up to 288 hours

post-administration. Plasma was obtained by centrifugation and stabilized with ascorbic acid.

[3][5]

Bioanalysis: The concentrations of ODASA and its metabolites were determined using a

validated HPLC-MS/MS method.[3][5]

Indisulam (E7070) Pharmacokinetic Evaluation
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The pharmacokinetics of Indisulam were characterized in several Phase 1 clinical trials in

patients with advanced solid tumors.[8][10][12]

Study Design: Dose-escalation studies were conducted with Indisulam administered as a 1-

hour intravenous infusion every three weeks.[8][12]

Data Analysis: A population pharmacokinetic model was developed to describe the non-

linear pharmacokinetics of Indisulam. The model was a three-compartment model with

saturable transport to a peripheral compartment and parallel linear and non-linear elimination

pathways.[11] The relationship between drug exposure (AUC) and hematological toxicity was

described using a maximum effect (Emax) model.[11]

Visualizing the Workflow and Pathways
To better understand the processes involved in pharmacokinetic studies and the mechanism of

action of CA inhibitors, the following diagrams are provided.
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General Workflow for a Pharmacokinetic Study
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Caption: General Workflow for a Pharmacokinetic Study
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Simplified Signaling Pathway of CA IX Inhibition in Tumors
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Caption: Simplified Signaling Pathway of CA IX Inhibition in Tumors
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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